benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate
Overview
Description
Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate is a chemical compound with the molecular formula C16H23N3O3 It is known for its unique structure, which includes a benzyl group, a cycloheptyl ring, and a hydroxycarbamimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate typically involves the reaction of benzyl carbamate with cycloheptyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are used to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxycarbamimidoyl moiety is believed to play a crucial role in its biological activity by forming hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate: Similar structure with a cyclohexyl ring instead of a cycloheptyl ring.
Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cyclopentyl}carbamate: Similar structure with a cyclopentyl ring instead of a cycloheptyl ring.
Uniqueness
Benzyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]cycloheptyl}carbamate is unique due to its cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
benzyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c17-14(19-21)16(10-6-1-2-7-11-16)18-15(20)22-12-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H2,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMGYTUAGQUZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=NO)N)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(/C(=N/O)/N)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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